6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core. Compounds with this core structure are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Pyridazine Ring: This step often involves condensation reactions with suitable diketones or other bifunctional reagents.
Functionalization: The ethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings are generally stable to reduction, but specific functional groups may be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nucleophiles, and bases are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced functional groups depending on the specific conditions.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antibiotics.
Antifungal Agents: Investigated for activity against fungal pathogens.
Medicine
Anticancer Agents: Studied for their potential to inhibit cancer cell growth.
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfanyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(ethylsulfanyl)-3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of the ethylsulfanyl and 4-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-ethylsulfanyl-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXOOBGFFRVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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